[(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride
Description
[(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride is a piperidine derivative featuring an ethyl group at the nitrogen atom of the piperidine ring and a carboxylic acid moiety linked via an oxygen atom at the 4-position. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-10-5-3-8(4-6-10)13-7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
InChI Key |
DJCYUJHJZLNNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride typically involves the reaction of 1-ethylpiperidine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include heating the reaction mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of [(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s key differentiators include its ethyl-piperidine backbone and carboxylic acid group. Below is a comparative analysis with similar compounds:
Table 1: Structural and Molecular Properties
* Calculated based on structural similarity to .
Key Observations:
- Functional Group Differences :
- The carboxylic acid group (target compound) enhances water solubility (via ionization) compared to the ester () and amide () derivatives.
- The ester () may act as a prodrug, requiring hydrolysis in vivo to release the active acid form.
- The chloroacetamide () introduces electrophilic reactivity, which could influence toxicity or covalent binding to biological targets.
Stability and Toxicity Profile
- Stability : The carboxylic acid form (target compound) is more stable in aqueous media than the ester, which is prone to hydrolysis. The amide () offers hydrolytic stability but risks generating reactive intermediates.
- Toxicity: Ethyl substitution may lead to metabolites like ethanol or acetaldehyde, whereas methyl analogs avoid these pathways.
Biological Activity
[(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride is a synthetic compound notable for its potential biological activities. Its structure features a piperidine ring, which is known for its pharmacological significance, particularly in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its interactions with molecular targets, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 1-ethylpiperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures (80°C to 100°C) to optimize yield and minimize by-products. The resulting compound possesses an ether linkage to acetic acid, which contributes to its biological activity.
The biological activity of [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of biological pathways, influencing processes such as enzyme inhibition or activation. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.
Key Molecular Targets
- Enzymes : The compound has been shown to bind to specific enzymes, potentially altering their activity.
- Receptors : It may act as a ligand for certain receptors, influencing signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride:
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activity | |
| Receptor Binding | Potential ligand for receptors | |
| Pathway Modulation | Influences various signaling pathways |
Case Studies and Research Findings
Several studies have investigated the biological effects of [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride. Below are summarized findings from notable case studies:
-
Case Study on Enzyme Interaction :
- A study assessed the compound's effect on a specific enzyme involved in metabolic pathways. Results indicated significant inhibition at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.
-
Receptor Binding Study :
- Research focused on the binding affinity of [(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride to neurotransmitter receptors. The findings revealed that the compound exhibits moderate affinity, indicating possible roles in neuropharmacology.
-
Pharmacological Evaluation :
- A pharmacological evaluation demonstrated that this compound could modulate pain responses in animal models, suggesting its potential use as an analgesic agent.
Comparative Analysis with Related Compounds
[(1-Ethylpiperidin-4-YL)oxy]acetic acid hydrochloride shares structural similarities with several other compounds. The following table highlights comparisons with related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Ethylpiperidine-4-carboxylic acid hydrochloride | Piperidine ring with a carboxylic group | Primarily used in synthetic chemistry |
| 4-(Aminocarbonyl)piperidin-1-yl]acetic acid hydrate | Contains an amine functionality | Potential applications in pharmaceuticals |
| 1-Methylpiperidin-4-ylidene)acetic acid | Methyl substitution on piperidine ring | Distinct reactivity profile compared to ethyl derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
